Y48Nwn4bhc
Description
The compound referred to as "Y48Nwn4bhc" (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is structurally characterized by a benzene ring substituted with bromine, chlorine, and a boronic acid functional group. Its synthesis involves palladium-catalyzed cross-coupling reactions using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran-water medium at 75°C .
Properties
CAS No. |
543741-41-9 |
|---|---|
Molecular Formula |
C19H20FNO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-[(2S,4R,6R)-17-fluoro-3-oxatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C19H20FNO/c1-21-11-15-10-18-16-5-3-2-4-12(16)8-13-6-7-14(20)9-17(13)19(18)22-15/h2-7,9,15,18-19,21H,8,10-11H2,1H3/t15-,18-,19-/m1/s1 |
InChI Key |
IBWCRYXZCIFQHF-ATZDWAIDSA-N |
Isomeric SMILES |
CNC[C@H]1C[C@H]2[C@H](O1)C3=C(CC4=CC=CC=C24)C=CC(=C3)F |
Canonical SMILES |
CNCC1CC2C(O1)C3=C(CC4=CC=CC=C24)C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of R-167154 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary to Johnson & Johnson and are not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Chemical Reactions Analysis
R-167154 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
R-167154 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving serotonin receptor antagonists.
Biology: It is used to study the effects of serotonin receptor antagonism on various biological processes.
Medicine: It is being investigated for its potential to treat behavioral disorders, including anxiety and depression.
Industry: It is used in the development of new drugs targeting serotonin receptors.
Mechanism of Action
R-167154 exerts its effects by antagonizing serotonin 2a and serotonin 2c receptors. This action inhibits the binding of serotonin to these receptors, thereby modulating the downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Y48Nwn4bhc belongs to the arylboronic acid family, which is widely utilized in Suzuki-Miyaura coupling reactions for synthesizing biaryl structures. Below is a detailed comparison with two structurally and functionally similar compounds:
(3-Bromo-5-chlorophenyl)boronic acid
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Properties :
- LogP (XLOGP3) : 2.15
- Solubility : 0.24 mg/mL
- Synthetic Accessibility : 2.07 (moderate difficulty)
- Bioavailability Score : 0.55/1.0
- Functional Similarity :
- Both compounds share identical molecular formulas and weights, differing only in substituent positions on the benzene ring.
- This compound has a bromine at the 2-position and chlorine at the 4-position , whereas (3-Bromo-5-chlorophenyl)boronic acid substitutes bromine at the 3-position and chlorine at the 5-position .
- This positional isomerism impacts reactivity: this compound exhibits faster coupling kinetics in Suzuki reactions due to reduced steric hindrance compared to its 3,5-substituted counterpart .
(6-Bromo-2,3-dichlorophenyl)boronic acid
- Molecular Formula : C₆H₄BBrCl₂O₂
- Molecular Weight : 269.27 g/mol
- Key Properties :
- LogP (XLOGP3) : 2.98
- Solubility : 0.12 mg/mL
- Synthetic Accessibility : 3.45 (higher difficulty)
- Bioavailability Score : 0.42/1.0
- Functional Contrast :
- The additional chlorine substituent in this compound increases molecular weight and hydrophobicity (higher LogP), reducing aqueous solubility by 50% compared to this compound .
- The 2,3-dichloro configuration creates steric and electronic challenges, lowering its utility in cross-coupling reactions requiring precise regioselectivity .
Table 1: Comparative Analysis of this compound and Analogues
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 | 235.27 | 269.27 |
| LogP (XLOGP3) | 2.15 | 2.15 | 2.98 |
| Solubility (mg/mL) | 0.24 | 0.24 | 0.12 |
| Synthetic Accessibility | 2.07 | 2.07 | 3.45 |
| Bioavailability | 0.55 | 0.55 | 0.42 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
